(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine
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Overview
Description
The compound (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines an acetamido group, a hydroxybutylsulfanyl group, and a propanoic acid moiety, along with a cyclohexylamine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under mild conditions.
Introduction of the Hydroxybutylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated butanol with a thiol group, followed by protection and deprotection steps to introduce the hydroxy group.
Coupling with Propanoic Acid: The final step involves coupling the intermediate with a propanoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 (potassium permanganate).
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).
Substitution: Alkyl halides, tosylates, or mesylates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique functional groups.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: It can be used to modify proteins through covalent attachment, altering their function or stability.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific pathways.
Diagnostics: Utilized in the development of diagnostic agents due to its ability to bind to specific biomolecules.
Industry
Material Science: Used in the development of new materials with specific properties such as enhanced strength or conductivity.
Mechanism of Action
The mechanism by which (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid exerts its effects involves interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the hydroxybutylsulfanyl group can participate in redox reactions. The propanoic acid moiety can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid: Similar structure but different stereochemistry.
N-acetylcysteine: Contains an acetamido group and a thiol group but lacks the hydroxybutyl moiety.
Cyclohexylamine: Shares the cyclohexylamine structure but lacks the additional functional groups.
Uniqueness
The unique combination of functional groups in (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
33164-70-4 |
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Molecular Formula |
C21H40N2O4S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14) |
InChI Key |
FUBHBRRJHGBLML-UHFFFAOYSA-N |
SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Synonyms |
3-Hydroxy-1-methylpropylmercapturic Acid Dicyclohexylammonium Salt |
Origin of Product |
United States |
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